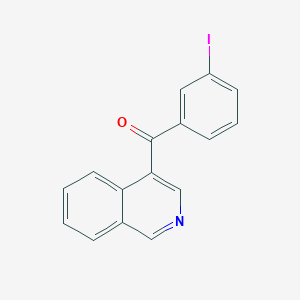

4-(3-Iodobenzoyl)isoquinoline

描述

Structure

3D Structure

属性

IUPAC Name |

(3-iodophenyl)-isoquinolin-4-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H10INO/c17-13-6-3-5-11(8-13)16(19)15-10-18-9-12-4-1-2-7-14(12)15/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YWWJMPXGQKCURU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=NC=C2C(=O)C3=CC(=CC=C3)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H10INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Iodobenzoyl Isoquinoline and Analogues

Classical and Modern Approaches to the Isoquinoline (B145761) Ring System Construction

The isoquinoline scaffold is a key structural motif found in many natural alkaloids and pharmacologically active compounds. quimicaorganica.org Its synthesis has been a subject of extensive research, leading to the development of several named reactions that are now considered classical methods. These methods typically involve the cyclization of substituted β-phenylethylamines. quimicaorganica.org

The Pomeranz-Fritsch reaction is an acid-catalyzed process for synthesizing isoquinolines. wikipedia.orgchemistry-reaction.com The reaction proceeds in two main stages. First, a benzaldehyde (B42025) is condensed with a 2,2-dialkoxyethylamine to form a benzalaminoacetal, which is a type of Schiff base. chemistry-reaction.comorganicreactions.org In the second stage, this intermediate undergoes an acid-catalyzed cyclization with the elimination of alcohol molecules to form the aromatic isoquinoline ring. wikipedia.orgorganicreactions.org

The reaction is typically promoted by strong acids like sulfuric acid, but Lewis acids such as trifluoroacetic anhydride (B1165640) have also been employed. wikipedia.org A key advantage of the Pomeranz-Fritsch synthesis is its ability to produce isoquinolines with substitution patterns that are difficult to achieve through other classical methods. organicreactions.org However, the yields of this reaction can vary significantly, sometimes limited by the hydrolysis of the imine intermediate in the strong acid medium. quimicaorganica.orgorganicreactions.org

| Reactants | Catalyst/Reagents | Product | Key Features |

| Benzaldehyde | Concentrated H₂SO₄ | Isoquinoline | Two-stage process. organicreactions.org |

| 2,2-Dialkoxyethylamine | Lewis Acids (e.g., TFAA) | Substituted Isoquinolines | Accesses unique substitution patterns. organicreactions.org |

The Bischler-Napieralski reaction is one of the most widely used methods for synthesizing 3,4-dihydroisoquinolines, which can be readily oxidized to form isoquinolines. pharmaguideline.comnrochemistry.com The process involves the intramolecular cyclization of a β-arylethylamide using a condensing agent under acidic conditions. nrochemistry.comjk-sci.com Commonly used dehydrating agents include phosphorus pentoxide (P₂O₅), phosphorus oxychloride (POCl₃), and zinc chloride (ZnCl₂). nrochemistry.comorganic-chemistry.org

The reaction is an electrophilic aromatic substitution and is therefore most effective when the benzene (B151609) ring of the β-arylethylamide is activated by electron-donating groups. nrochemistry.comjk-sci.com Two primary mechanisms are considered plausible: one pathway involves a dichlorophosphoryl imine-ester intermediate, while the other proceeds through a nitrilium ion intermediate. nrochemistry.com A significant side reaction that can reduce yields is the retro-Ritter reaction, which leads to the formation of styrene (B11656) byproducts. jk-sci.comorganic-chemistry.org

| Starting Material | Condensing Agents | Intermediate Product | Final Product |

| β-Arylethylamide | POCl₃, P₂O₅, ZnCl₂ | 3,4-Dihydroisoquinoline | Isoquinoline (after oxidation) |

Discovered in 1911 by Amé Pictet and Theodor Spengler, the Pictet-Spengler reaction is a chemical reaction that joins a β-arylethylamine with an aldehyde or ketone to form a tetrahydroisoquinoline. name-reaction.comwikipedia.org The reaction is typically catalyzed by acid and can be considered a special case of the Mannich reaction. wikipedia.orgquimicaorganica.org

The mechanism begins with the formation of an iminium ion from the condensation of the amine and the carbonyl compound. wikipedia.org This electrophilic iminium ion is then attacked by the electron-rich aryl ring in an intramolecular cyclization step. quimicaorganica.org The resulting spirocycle rearranges and is deprotonated to restore aromaticity, yielding the tetrahydroisoquinoline product. wikipedia.org To obtain the final isoquinoline, a subsequent oxidation step is required to aromatize the heterocyclic ring. The reaction is particularly efficient when the aryl ring is activated, such as in indole (B1671886) or pyrrole (B145914) systems, but phenyl rings can also be used, often requiring harsher conditions like strong acid and heat. wikipedia.org

| Reactants | Catalyst | Product | Notes |

| β-Arylethylamine | Protic or Lewis Acid | Tetrahydroisoquinoline | Requires subsequent oxidation to form isoquinoline. |

| Aldehyde or Ketone | (e.g., HCl, TFA) | Considered a special case of the Mannich reaction. wikipedia.org |

The Pictet-Gams synthesis is a modification of the Bischler-Napieralski reaction that directly produces a fully aromatic isoquinoline, bypassing the need for a separate oxidation step. quimicaorganica.org This method utilizes a β-hydroxy-β-phenylethylamine derivative as the starting material. pharmaguideline.com

In this reaction, the acylated β-hydroxy-β-phenylethylamine undergoes cyclization and dehydration when treated with a dehydrating agent such as phosphorus pentoxide in a high-boiling solvent like toluene (B28343) or xylene. drugfuture.comdrugfuture.com The presence of the hydroxyl group facilitates the elimination process, leading directly to the formation of the aromatic isoquinoline ring system. quimicaorganica.org

Strategies for the Introduction of the Iodobenzoyl Moiety at the C-4 Position

Once the isoquinoline core is synthesized, the next critical step is the regioselective installation of the 3-iodobenzoyl group at the C-4 position. Modern organometallic chemistry provides powerful tools for this type of C-C bond formation.

Palladium-catalyzed cross-coupling reactions are a versatile and powerful method for forming C-C bonds, including the arylation of heterocyclic systems. crick.ac.uk The synthesis of C-4 substituted isoquinolines can be achieved through palladium-catalyzed α-arylation of ketone enolates, which can then be cyclized to form the isoquinoline ring with a pre-installed C-4 substituent. nih.gov This approach offers high regioselectivity and tolerates a wide range of functional groups on both coupling partners. crick.ac.uknih.gov

More directly, palladium-catalyzed C-H activation/arylation at the C-4 position of a pre-formed isoquinoline or isoquinolinone derivative is an efficient strategy. researchgate.netrsc.org This method avoids the need for pre-functionalization of the isoquinoline ring (e.g., halogenation) and allows for the direct coupling of the C-4 position with an appropriate aryl partner, such as a 3-iodobenzoyl halide or its equivalent. The development of specialized ligands for the palladium catalyst has been crucial to the success and efficiency of these transformations. nih.gov

| Reaction Type | Catalyst System | Substrates | Key Advantage |

| α-Arylation/Cyclization | Palladium complex with specialized ligands | Ketone enolate + Ortho-functionalized aryl halide | Convergent synthesis with high regioselectivity. nih.gov |

| Direct C-H Arylation | Palladium(0) or Palladium(II) catalyst | Isoquinoline/Isoquinolinone + Aryl halide | Direct functionalization without pre-activation of the C-4 position. researchgate.net |

Copper-Catalyzed Reactions

Copper-catalyzed reactions have emerged as a powerful tool for the synthesis of functionalized isoquinolines. These methods offer mild reaction conditions and high functional-group tolerance. A notable copper(I)-catalyzed tandem reaction involves 2-bromoaryl ketones, terminal alkynes, and acetonitrile (B52724) to produce densely functionalized isoquinolines through a nitrogen atom transfer and a three-component [3+2+1] cyclization. organic-chemistry.org This approach is significant for its complete cleavage of the C-N triple bond and the formation of aromatic C-N bonds without the need for an oxidant. organic-chemistry.org The versatility of this method allows for its application in large-scale synthesis. organic-chemistry.org

Another efficient method involves the copper(I)-catalyzed intramolecular cyclization of (E)-2-alkynylaryl oxime derivatives in water, providing access to both isoquinolines and isoquinoline N-oxides. nih.gov By selecting whether to protect the hydroxyl group of the oximes, the reaction can be directed towards either N-O or O-H bond cleavage, yielding the desired product. nih.gov This protocol is notable for its use of water as a solvent and its mild conditions, avoiding the need for organic solvents, additives, or ligands. nih.gov

Furthermore, a copper-catalyzed formation of 4-quinolones from anilines and alkynes has been developed, which could be conceptually adapted for isoquinoline synthesis. organic-chemistry.org This method demonstrates the utility of copper in mediating the activation of alkynes and subsequent cyclization. organic-chemistry.org The synthesis of 1,2-dihydroisoquinolines can also be achieved through a copper-catalyzed coupling of 2-halobenzylamines with β-keto esters or 1,3-diketones, followed by dehydrogenation to yield substituted isoquinolines.

The following table summarizes key aspects of copper-catalyzed reactions for the synthesis of isoquinoline derivatives.

| Catalyst | Reactants | Key Features | Product Type |

| CuI | 2-bromoaryl ketones, terminal alkynes, acetonitrile | N-atom transfer, [3+2+1] cyclization, oxidant-free | Densely functionalized isoquinolines organic-chemistry.org |

| CuI | (E)-2-alkynylaryl oxime derivatives | Intramolecular cyclization in water, selective N-O/O-H cleavage | Isoquinolines and Isoquinoline N-oxides nih.gov |

| Cu(OTf)₂ | Anilines, alkynes | Intermolecular cyclization, mild conditions | 4-Quinolones (analogous potential for isoquinolines) organic-chemistry.org |

Nucleophilic Addition and Subsequent Aromatization

Nucleophilic addition to the isoquinoline core, followed by an aromatization step, is a fundamental strategy for introducing substituents. Isoquinoline is susceptible to nucleophilic attack, particularly at the C1 position by hard nucleophiles. quimicaorganica.org For this reaction to proceed, the delocalization of the negative charge onto the ring nitrogen is crucial. quimicaorganica.org Following the nucleophilic addition, an oxidant can be used to facilitate rearomatization of the pyridine (B92270) ring. quimicaorganica.org

Organolithium reagents are effective nucleophiles for the synthesis of 1-substituted and 1,4-disubstituted 1,2,3,4-tetrahydroisoquinolines from isoquinoline-N-borane intermediates. tcu.edu The addition of these reagents to the C1 position generates an enamine intermediate. tcu.edu Subsequent protonation leads to 1-substituted tetrahydroisoquinolines, while reaction with an alkyl halide yields 1,4-disubstituted products. tcu.edu Aromatization of these intermediates can then provide the corresponding substituted isoquinolines.

A versatile approach for constructing highly substituted isoquinolines involves the trapping of metalated o-tolualdehyde tert-butylimines with nitriles. harvard.edu This method allows for the convergent assembly of multiple components in a single operation. harvard.edu The initial nucleophilic addition of the metalated species to the nitrile is followed by a series of transformations that ultimately lead to the aromatic isoquinoline ring. harvard.edu This strategy has been instrumental in synthesizing a diverse array of complex isoquinoline structures. harvard.edu

The table below outlines different nucleophilic addition approaches for isoquinoline synthesis.

| Nucleophile | Intermediate | Subsequent Step | Final Product |

| Hard nucleophiles (e.g., organometallics) | Dihydroisoquinoline adduct | Oxidation | Substituted isoquinoline quimicaorganica.org |

| Organolithium reagents | Enamine intermediate from isoquinoline-N-borane | Protonation or alkylation, then aromatization | 1- and 1,4-substituted isoquinolines tcu.edu |

| Metalated o-tolualdehyde tert-butylimines | Adduct with nitriles | Cyclization and aromatization | Highly substituted isoquinolines harvard.edu |

Dearomatization-Aromatization Sequences in Isoquinoline Synthesis

Dearomatization-aromatization strategies offer a sophisticated approach to functionalizing the isoquinoline nucleus. These reactions temporarily disrupt the aromaticity of the heterocyclic ring to allow for the introduction of new substituents, followed by a rearomatization step to restore the stable aromatic system. The dearomatization process often requires overcoming a significant energy barrier due to the loss of aromatic stabilization. nih.gov This is typically achieved by activating the isoquinoline ring, for example, by forming an isoquinolinium salt, which makes it more susceptible to nucleophilic attack. nih.gov

Copper-catalyzed asymmetric dearomative alkynylation of isoquinolines has been achieved with high enantioselectivity. rsc.org This reaction utilizes an activator to facilitate the initial dearomatizing nucleophilic attack of an alkyne. The resulting enantioenriched C1-alkynyl 1,2-dihydroisoquinolines can then be aromatized to yield the corresponding 1-alkynylisoquinolines. rsc.org

A catalyst-free, one-pot synthesis of dihydroisoquinoline derivatives has been developed through a three-component condensation of isoquinolines with β-keto acids and sulfonyl chlorides in water. researchgate.net This reaction proceeds via a dearomatization of the isoquinoline ring, followed by the addition of the other components and a subsequent rearrangement. The resulting dihydroisoquinoline derivatives can serve as precursors to fully aromatic isoquinolines.

Aza-aromatic terpenoids have been synthesized through a unique aromatization mechanism involving the rearrangement of a cyclohexenone skeleton, initiated by nucleophilic addition. nih.gov This process involves a dearomatization step followed by a ring rearrangement and subsequent aromatization, highlighting the complexity and power of these sequences in natural product synthesis. nih.gov

Key features of dearomatization-aromatization sequences are presented in the table below.

| Reaction Type | Key Transformation | Intermediate | Significance |

| Copper-catalyzed asymmetric dearomative alkynylation | Enantioselective addition of an alkyne | C1-alkynyl 1,2-dihydroisoquinoline | Access to chiral isoquinoline derivatives rsc.org |

| Three-component condensation | Decarboxylative dearomatization | Dihydroisoquinoline derivative | Catalyst-free, one-pot synthesis in water researchgate.net |

| Biosynthesis of aza-aromatic terpenoids | Nucleophilic addition initiated rearrangement | Rearranged cyclohexenone skeleton | Elucidation of complex natural product biosynthetic pathways nih.gov |

Synthesis of Radiolabeled 4-(3-Iodobenzoyl)isoquinoline Analogues for Advanced Research

The synthesis of radiolabeled compounds is a crucial aspect of pharmaceutical research, enabling the study of a drug's disposition in biological systems. moravek.com For a compound like this compound, introducing a radioactive isotope of iodine (e.g., ¹²³I or ¹²⁵I) would allow for its use as a tracer in various biomedical studies. The synthesis of such radiolabeled analogues typically involves introducing the radioisotope in the final step to maximize the efficiency of using the short-lived isotope. acs.org

A common strategy for radioiodination is electrophilic substitution on an activated aromatic ring or a precursor containing a leaving group such as a trialkylstannyl or silyl (B83357) group. For analogues of this compound, a precursor molecule, such as 4-(3-(tributylstannyl)benzoyl)isoquinoline, could be synthesized. This stannylated precursor can then be reacted with a source of radioactive iodide, such as Na¹²⁵I, in the presence of an oxidizing agent to facilitate the electrophilic iododestannylation, yielding the desired radiolabeled product.

Development of High-Throughput Synthetic Approaches for Isoquinoline Libraries

High-throughput experimentation (HTE) has become an invaluable tool in medicinal chemistry for the rapid exploration of chemical space and the synthesis of compound libraries. moravek.com For the isoquinoline scaffold, HTE approaches can be employed to efficiently generate a diverse range of analogues for biological screening. These methods often involve parallel synthesis in multi-well plates, allowing for the simultaneous execution of numerous reactions under varying conditions. moravek.com

Microwave-assisted synthesis has been shown to significantly accelerate the classical Bischler-Napieralski and Pictet-Spengler reactions, which are foundational methods for constructing the isoquinoline core. researchgate.net These microwave protocols allow for the rapid production of dihydroisoquinoline and tetrahydroisoquinoline libraries, which can then be oxidized to their corresponding aromatic isoquinoline analogues. researchgate.net

Another efficient route for generating isoquinoline libraries involves the use of isoquinolin-1(2H)-ones as versatile scaffolds. researchgate.net These intermediates can be readily functionalized at various positions through reactions such as Pd-catalyzed cross-coupling and bromination, providing a practical and efficient means of introducing chemical diversity. researchgate.net

Green Chemistry Principles and Sustainable Synthesis in Isoquinoline Research

The integration of green chemistry principles into the synthesis of isoquinolines is an area of growing importance, aiming to reduce the environmental impact of chemical processes. rsc.org Traditional methods for isoquinoline synthesis often rely on harsh conditions, toxic reagents, and hazardous solvents, leading to significant waste generation. rsc.org Modern green approaches focus on the use of benign solvents, recyclable catalysts, atom-economical reactions, and energy-efficient processes. rsc.org

The use of water as a reaction solvent, as seen in the copper-catalyzed synthesis of isoquinolines from (E)-2-alkynylaryl oxime derivatives, is a prime example of a greener approach. nih.gov Similarly, the development of transition-metal-free reactions, such as the acylation of isoquinolines with arylmethanols using K₂S₂O₈ as an oxidant, reduces reliance on precious and potentially toxic metals. organic-chemistry.org

Furthermore, the use of recyclable catalysts, such as a homogeneous ruthenium catalyst in PEG-400 for the synthesis of isoquinolines under microwave irradiation, enhances the sustainability of the process. rsc.org These green methodologies not only minimize environmental harm but also often lead to more efficient and cost-effective synthetic routes. niscpr.res.in

Structure Activity Relationship Sar Studies of 4 3 Iodobenzoyl Isoquinoline Derivatives

Importance of the Isoquinoline (B145761) Core for Defined Biological Activity

The isoquinoline nucleus is a "privileged scaffold" in medicinal chemistry, meaning it is a common structural motif in a wide range of biologically active compounds, including numerous alkaloids with pronounced physiological effects. nih.govnih.govmdpi.comresearchgate.net The rigid, bicyclic aromatic structure of the isoquinoline core serves as a crucial anchor, positioning the other functional groups in a specific spatial orientation for optimal interaction with biological targets. mdpi.com

The planarity of the isoquinoline ring system is also thought to be a significant factor. Studies comparing isoquinolines with their partially or fully reduced counterparts, such as tetrahydroisoquinolines, have shown that the planarity can influence selectivity for different biological targets. While a more flexible tetrahydroisoquinoline ring may increase binding to certain receptors, the rigidity of the aromatic isoquinoline core is often essential for specific, high-affinity interactions.

Impact of the Benzoyl Moiety Substitution on Activity

The 4-(3-iodobenzoyl) group is a critical component of the molecule, and modifications to this moiety can dramatically alter its biological profile. The benzoyl ring and its substituents can influence the molecule's electronic properties, lipophilicity, and steric profile, all of which are key determinants of biological activity.

The iodine atom at the meta-position (C-3) of the benzoyl ring plays a multifaceted role. As a halogen, iodine is highly lipophilic, which can enhance the molecule's ability to cross cell membranes. More importantly, the iodine atom can act as a halogen bond donor. A halogen bond is a non-covalent interaction between the electrophilic region on the halogen atom and a nucleophilic site, such as a carbonyl oxygen or a nitrogen atom, on a biological macromolecule. This interaction can significantly contribute to the binding affinity and selectivity of the compound. The meta-positioning of the iodine atom directs this interaction to a specific region of the binding pocket.

Bioisosteric replacement is a common strategy in medicinal chemistry to fine-tune the properties of a lead compound. In the case of the iodine atom, various bioisosteres can be considered to modulate the molecule's activity, selectivity, and pharmacokinetic properties.

| Bioisosteric Replacement for Iodine | Rationale | Potential Impact on Activity |

| Other Halogens (Br, Cl, F) | Modulate halogen bond strength, size, and lipophilicity. | Altered binding affinity and selectivity. Fluorine, for instance, can switch the selectivity of isoquinoline-based inhibitors between different enzymes. |

| Cyano (-CN) | Mimics the linear geometry and electronic properties of a halogen bond donor. | Can maintain or alter binding affinity depending on the specific interactions in the binding pocket. |

| Ethynyl (-C≡CH) | Similar in size and can form non-classical hydrogen bonds. | May lead to a loss of affinity if a strong halogen bond is being replaced, but can be a suitable replacement in other contexts. |

| Trifluoromethyl (-CF3) | Electron-withdrawing and lipophilic, but larger than iodine. | Can influence electronic interactions and binding pose, potentially leading to altered activity. |

This table illustrates potential bioisosteric replacements for the iodine atom and their theoretical impact on biological activity based on general principles of medicinal chemistry.

The introduction of other substituents on the benzoyl ring can further modulate the activity of 4-(3-iodobenzoyl)isoquinoline derivatives. The nature and position of these substituents are critical. Electron-donating groups (e.g., -OCH3, -CH3) and electron-withdrawing groups (e.g., -NO2, -CF3) can alter the electronic distribution of the benzoyl ring, which can affect its interaction with the target protein.

For example, in related heterocyclic compounds, the introduction of small, lipophilic groups such as chloro or methyl at the meta or para positions of a phenyl ring has been shown to increase inhibitory activity. mdpi.com Conversely, bulky substituents may introduce steric hindrance, preventing the molecule from fitting optimally into the binding site. The position of the substituent is also crucial; for instance, ortho-substitution can have a more significant impact on the conformation of the molecule compared to meta- or para-substitution.

Effect of Substituents on the Isoquinoline Nucleus (e.g., C-6, C-7, C-4, C-1 positions)

Modifications to the isoquinoline core itself are a key strategy for optimizing the biological activity of this class of compounds.

C-1 Position: The C-1 position of the isoquinoline ring is often a key point for modification. The introduction of substituents at this position can have a profound effect on activity, sometimes due to steric hindrance that prevents binding. researchgate.net However, in some isoquinoline-based inhibitors, an amino group at the C-1 position has been shown to be crucial for abrogating rapid metabolism, thereby improving the compound's pharmacokinetic profile. researchgate.net

C-4 Position: The 4-position is where the benzoyl moiety is attached, and the nature of this linkage is critical. While direct attachment is a feature of the parent compound, introducing linkers or modifying the carbonyl group could significantly impact activity. Studies on C4-substituted isoquinolines have demonstrated that even small changes at this position can lead to significant cytotoxic activity. researchgate.net

C-6 and C-7 Positions: The C-6 and C-7 positions are part of the benzene (B151609) ring of the isoquinoline nucleus. Substituents at these positions can modulate the electronic properties of the entire ring system and provide additional points of interaction with the biological target. For example, the presence of methoxy (B1213986) groups at C-6 and C-7 is a common feature in many naturally occurring bioactive isoquinoline alkaloids. nih.gov

Conformational and Stereochemical Requirements for Target Binding

The three-dimensional shape of a molecule is a critical determinant of its biological activity. For this compound derivatives, the relative orientation of the isoquinoline and benzoyl rings is of particular importance. The molecule is not entirely planar, and there is a degree of rotational freedom around the single bond connecting the isoquinoline C-4 and the benzoyl carbonyl group. The preferred conformation for binding will be the one that minimizes steric clashes and maximizes favorable interactions with the target protein.

If chiral centers are introduced into the molecule, for example, by reducing the isoquinoline ring or by adding a chiral substituent, the stereochemistry can have a dramatic effect on activity. It is common for one enantiomer of a chiral drug to be significantly more active than the other, as it will fit more precisely into the chiral binding site of the target protein. mdpi.com

Computational Chemistry and Molecular Modeling for SAR Elucidation

In the absence of extensive experimental data, computational methods such as Quantitative Structure-Activity Relationship (QSAR) and molecular docking can provide valuable insights into the SAR of this compound derivatives. nih.govtandfonline.com

3D-QSAR: Three-dimensional QSAR (3D-QSAR) studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Index Analysis (CoMSIA), can be used to build predictive models that correlate the 3D structural features of a series of compounds with their biological activities. researchgate.net These models generate contour maps that highlight regions where steric bulk, positive or negative electrostatic potential, and hydrophobic or hydrophilic character are favorable or unfavorable for activity. Such models can guide the design of new, more potent derivatives.

Molecular Docking: Molecular docking simulations can be used to predict the binding mode of this compound derivatives within the active site of a target protein. researchgate.netmdpi.com These simulations can help to rationalize the observed SAR by identifying key interactions, such as hydrogen bonds, halogen bonds, and hydrophobic interactions, between the ligand and the protein. By understanding these interactions, it is possible to design modifications that enhance binding affinity and selectivity. For instance, docking studies can reveal the importance of the hydrogen bond interaction with specific residues like LYS52 in CDK8 inhibitors with an isoquinoline scaffold. tandfonline.com

Ligand-Based Pharmacophore Modeling

Ligand-based pharmacophore modeling is a powerful computational tool used to identify the essential three-dimensional arrangement of chemical features that a molecule must possess to exhibit a specific biological activity, especially when the structure of the biological target is unknown. nih.gov This approach involves aligning a set of active molecules and extracting the common chemical features responsible for their activity, such as hydrogen bond donors and acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups.

For a series of this compound derivatives, a pharmacophore model could be developed to define the spatial relationships between key moieties like the isoquinoline nitrogen, the benzoyl carbonyl group, the iodine atom, and the aromatic rings. The iodine atom, for instance, could be a key hydrophobic or halogen bond donor feature. The development of such a model would typically involve the following steps:

Selection of a Training Set: A diverse set of this compound analogues with a wide range of biological activities would be selected.

Conformational Analysis: The possible conformations of each molecule in the training set are generated to ensure that the bioactive conformation is likely included.

Pharmacophore Model Generation: Software is used to align the molecules and identify common chemical features. The best models are then statistically validated.

Model Validation: The generated pharmacophore model is validated using a test set of molecules with known activities that were not included in the training set to assess its predictive power.

A hypothetical pharmacophore model for this compound derivatives might reveal the importance of an aromatic ring feature from the isoquinoline core, a hydrogen bond acceptor from the benzoyl carbonyl, and a hydrophobic feature corresponding to the iodo-substituted phenyl ring. This model could then be used to virtually screen large compound libraries to identify new potential hits with a similar arrangement of these key features.

Table 1: Illustrative Pharmacophore Features for this compound Derivatives

| Feature Type | Location on Molecule | Potential Role in Binding |

| Aromatic Ring | Isoquinoline Core | π-π stacking interactions |

| Hydrogen Bond Acceptor | Benzoyl Carbonyl Oxygen | Interaction with donor groups in the receptor |

| Hydrophobic/Halogen Bond Donor | Iodine on Benzoyl Ring | Hydrophobic interactions or halogen bonding |

| Aromatic Ring | Iodinated Phenyl Ring | van der Waals interactions |

Receptor-Based Docking and Molecular Dynamics Simulations

When the three-dimensional structure of the biological target is available, receptor-based molecular docking can be employed to predict the binding orientation and affinity of a ligand. nih.gov This computational technique places a ligand into the binding site of a receptor and scores the different poses based on a scoring function that estimates the binding energy. nih.gov

For this compound, if the target protein were known (e.g., a specific kinase or enzyme), molecular docking could provide valuable insights into its binding mode. The process would involve:

Preparation of the Receptor and Ligand: The 3D structure of the receptor would be obtained from a protein database, and the 3D structure of the this compound derivative would be generated and optimized.

Docking Simulation: The ligand would be docked into the active site of the receptor using specialized software. The program would generate multiple possible binding poses.

Scoring and Analysis: The generated poses would be scored, and the top-ranking poses would be analyzed to understand the key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and ionic bonds.

Molecular dynamics (MD) simulations can further refine the docked poses and provide a more dynamic picture of the ligand-receptor complex. MD simulations model the movement of atoms and molecules over time, allowing for the assessment of the stability of the binding pose and the flexibility of the receptor. nih.gov This can help in understanding the conformational changes that may occur upon ligand binding. For instance, an MD simulation could reveal how the iodo-benzoyl moiety of the ligand settles into a hydrophobic pocket of the receptor, stabilized by van der Waals forces.

Table 2: Potential Interactions of this compound in a Hypothetical Receptor Active Site

| Interaction Type | Ligand Moiety | Potential Receptor Residue |

| Hydrogen Bond | Benzoyl Carbonyl | Amino acid with a donor group (e.g., Lysine, Arginine) |

| π-π Stacking | Isoquinoline Ring | Aromatic amino acid (e.g., Phenylalanine, Tyrosine) |

| Hydrophobic Interaction | Iodophenyl Group | Nonpolar amino acids (e.g., Leucine, Valine) |

| Halogen Bond | Iodine Atom | Electron-rich atom (e.g., carbonyl oxygen of the backbone) |

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.govjapsonline.com By developing a QSAR model, the activity of new, unsynthesized compounds can be predicted. japsonline.com

For a series of this compound derivatives, a QSAR study would involve calculating a variety of molecular descriptors for each compound. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, volume, and surface area.

Physicochemical descriptors: LogP (lipophilicity), polarizability, dipole moment.

Once these descriptors are calculated, a mathematical model is built using statistical methods like multiple linear regression (MLR) or partial least squares (PLS) to correlate the descriptors with the observed biological activity. nih.gov The resulting QSAR equation can highlight which properties are most influential for the activity of this class of compounds. For example, a QSAR model for this compound derivatives might indicate that increased lipophilicity and the presence of an electron-withdrawing group at the 3-position of the benzoyl ring are positively correlated with activity.

The predictive power of the QSAR model is assessed through internal and external validation techniques. japsonline.com A robust and validated QSAR model can be a valuable tool in the drug discovery process, enabling the prioritization of the synthesis of the most promising candidates and reducing the need for extensive experimental screening. nih.gov

Table 3: Example of Descriptors Used in a QSAR Study of Isoquinoline Derivatives

| Descriptor | Type | Potential Influence on Activity |

| LogP | Physicochemical | Lipophilicity, membrane permeability |

| Molecular Weight | 1D | Size and steric hindrance |

| Dipole Moment | Physicochemical | Polarity and interactions with the receptor |

| Topological Polar Surface Area (TPSA) | 2D | Hydrogen bonding potential and cell permeability |

| Steric Parameters (e.g., MR) | 3D | Influence of substituent size on binding |

Potential Applications in Medicinal Chemistry and Chemical Biology

Development of Novel Therapeutic Agents

The functionalized isoquinoline (B145761) framework is a cornerstone in the development of new drugs, with derivatives showing promise in treating a multitude of conditions. wisdomlib.orgsemanticscholar.org

Isoquinoline alkaloids and their synthetic derivatives have been investigated for their analgesic and anti-inflammatory properties. nih.govnih.gov The anti-inflammatory effects of some isoquinoline derivatives are attributed to their ability to inhibit key inflammatory mediators. For instance, a novel isoquinoline derivative, CYY054c, was shown to reduce the release of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting NF-κB expression in macrophages. nih.gov Other studies on chiral pyrazolo-isoquinoline derivatives identified compounds that potently inhibit nitric oxide (NO) production and down-regulate the expression of inducible nitric oxide synthase (iNOS), a key enzyme in the inflammatory pathway. researchgate.net

A highly relevant compound in the context of analgesia is IBNtxA (3-iodobenzoyl naltrexamine), an atypical opioid agonist that incorporates both a modified isoquinoline core and a 3-iodobenzoyl moiety. wikipedia.orgresearchgate.netnih.gov IBNtxA exhibits potent analgesic effects, reportedly more powerful than morphine, but without many of the typical opioid-associated side effects like respiratory depression and physical dependence. wikipedia.orgnih.gov Its unique pharmacological profile is thought to stem from its action on specific splice variants of the μ-opioid receptor. nih.govldnresearchtrust.org The potent activity of IBNtxA underscores the potential significance of the 3-iodobenzoyl group in designing novel analgesics. wikipedia.org

| Compound Class/Example | Mechanism of Action / Key Findings | Therapeutic Potential |

| IBNtxA (3-iodobenzoyl naltrexamine) | Potent μ-opioid receptor agonist with atypical signaling; provides analgesia without significant respiratory depression or reward behavior. wikipedia.orgnih.gov | Development of safer, non-addictive opioid analgesics. |

| CYY054c | Inhibits NF-κB expression, reducing the release of pro-inflammatory cytokines (TNF-α, IL-1β, IL-6). nih.gov | Treatment of sepsis and inflammatory conditions. nih.gov |

| Chiral pyrazolo-isoquinolines | Inhibit nitric oxide (NO) production and down-regulate inducible nitric oxide synthase (iNOS) expression. researchgate.net | Novel anti-inflammatory agents. researchgate.net |

The isoquinoline scaffold is present in numerous natural alkaloids with significant anticancer activity. nih.govnih.gov These compounds can induce cell death in various cancer cell lines through mechanisms such as cell cycle arrest, apoptosis, and autophagy. nih.govxiahepublishing.com The anticancer effects of some isoquinoline alkaloids are attributed to their ability to bind to DNA and RNA, thereby disrupting replication, repair, or transcription processes. nih.gov

For example, berberine (B55584), a well-studied isoquinoline alkaloid, demonstrates anticancer potential by inducing apoptosis, suppressing cell migration and invasion, and elevating oxidative stress in cancer cells. xiahepublishing.com Synthetic isoquinoline derivatives have also been developed as potential antitumor agents. A series of 3-amino-4-(p-aminophenyl)isoquinolines bearing a nitrogen mustard group were synthesized and evaluated as potential agents for central nervous system tumors. nih.gov Similarly, research on 4-aroyl-trimethoxyquinolines, which share the aroyl-heterocycle structure with 4-(3-Iodobenzoyl)isoquinoline, has identified compounds with potent antiproliferative activity against several human cancer cell lines, including multidrug-resistant ones. nih.gov This suggests that the 4-aroyl-isoquinoline framework could be a promising template for new anticancer drugs. benthamdirect.comoup.com

Isoquinoline derivatives have demonstrated a broad range of antimicrobial activities. wisdomlib.orgnih.gov Synthetic efforts have yielded novel isoquinoline compounds with potent bactericidal effects against a plethora of Gram-positive bacteria, including drug-resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant S. aureus (VRSA). nih.govmdpi.com One study detailed a new class of alkynyl isoquinolines that were effective against intracellular MRSA in macrophages and showed a low propensity for resistance development. nih.gov Another investigation of a synthetic tetrahydroisoquinoline derivative found it to be active against Pseudomonas aeruginosa, down-regulating the expression of key virulence factors. internationalscholarsjournals.com

In the antiviral domain, isoquinoline alkaloids have been identified as having high potential against various viruses. mdpi.comsruc.ac.uk They can interfere with multiple pathways crucial for viral replication. mdpi.comsruc.ac.uk Studies have shown that certain isoquinoline alkaloids possess inhibitory activity against viruses such as Herpes simplex (HSV), Parainfluenza (PI-3), and HIV. mdpi.comnih.gov The dual anti-inflammatory and antiviral properties of some isoquinoline alkaloids make them particularly interesting candidates for diseases like COVID-19, where both effects are therapeutically relevant. nih.gov

| Compound Class/Example | Target Organism(s) | Key Findings |

| Alkynyl Isoquinolines (e.g., HSN584, HSN739) | Gram-positive bacteria (including MRSA, VRSA) | Potent bactericidal activity; effective against intracellular MRSA; low resistance potential. nih.govmdpi.com |

| 1-(4-chloro-phenyl)-6,7-dimethoxy-2-methyl-1,2,3,4,-tetrahydroisoquinoline | Pseudomonas aeruginosa | Down-regulated expression of virulence factors (PQS, elastase, pyocyanin). internationalscholarsjournals.com |

| Various Natural Isoquinoline Alkaloids | RNA viruses (e.g., Parainfluenza PI-3) | Selective inhibition of viral activity. nih.gov |

| Emetine, Cephaeline, Papaverine | SARS-CoV-2 | Possess both strong antiviral and significant anti-inflammatory effects. nih.gov |

Derivatives of the isoquinoline core have been explored for their potential in treating cardiovascular disorders. caringsunshine.com Some isoquinoline compounds act as calcium entry blockers, inhibiting the transmembrane influx of calcium, which is a mechanism useful for treating angina, hypertension, and cardiac arrhythmias. koreascience.kr For instance, a series of isoquinoline derivatives were found to inhibit the I(f) current in myocardial cells, leading to bradycardic (heart rate-lowering) effects, suggesting their utility in treating ischemic heart diseases like myocardial infarction and congestive heart failure. bioworld.com

Natural isoquinoline alkaloids such as tetrandrine (B1684364), dauricine (B190908), and berberine have also been studied for their cardiovascular pharmacological effects. amegroups.cnclinicsearchonline.org Tetrandrine has shown antihypertensive and antiarrhythmic effects, while dauricine has been verified to block cardiac transmembrane ion currents (Na+, K+, and Ca2+). amegroups.cn Berberine may exert beneficial effects by improving lipid profiles, lowering blood pressure, and having vasodilatory properties. caringsunshine.com

The isoquinoline structure is a key component of molecules that act on the central nervous system (CNS). nih.govwikipedia.org As discussed previously, the potent opioid agonist IBNtxA, which contains an isoquinoline moiety, is a significant modulator of the CNS, producing strong analgesia. nih.govldnresearchtrust.org Beyond pain modulation, isoquinoline alkaloids have been investigated for neuroprotective effects. nih.govmdpi.comresearchgate.net Alkaloids like nuciferine, berberine, and tetrandrine have shown potential in protecting nerve cells from damage by inhibiting neuroinflammation, reducing oxidative stress, and regulating autophagy. nih.gov The ability of some of these compounds to cross the blood-brain barrier is a key feature for their potential application in CNS diseases. nih.gov

Radiotracers for Medical Imaging (e.g., SPECT)

The presence of an iodine atom in the this compound structure makes it an ideal candidate for development as a radiotracer for medical imaging techniques like Single Photon Emission Computed Tomography (SPECT). ed.ac.uknih.gov SPECT imaging requires molecules labeled with a gamma-emitting radionuclide, with Iodine-123 being a common choice. nih.gov

The strategy involves synthesizing a molecule that binds with high affinity and selectivity to a specific biological target in the body (e.g., a receptor, transporter, or enzyme). This molecule is then radiolabeled by replacing the stable iodine atom with a radioactive isotope, such as ¹²³I. When injected into a patient, the radiotracer travels to its target, and the emitted gamma rays can be detected by a SPECT scanner to create a three-dimensional image of the target's distribution and density.

Numerous iodinated compounds have been developed as SPECT radiotracers for imaging various targets in the brain and other organs. drugbank.com For example, iodinated quinoline (B57606) and isoquinoline derivatives have been explored for their potential to image proteins like the serotonin (B10506) transporter and the translocator protein (TSPO), which are implicated in various neurological and inflammatory disorders. ed.ac.uknih.govnih.gov The development of a radiolabeled version of this compound could, therefore, enable non-invasive visualization and study of its specific biological targets in vivo, provided a suitable high-affinity target is identified.

Despite a comprehensive search of available scientific literature and chemical databases, no specific information was found for the chemical compound “this compound.” This suggests that the compound may not be a subject of extensive research, or its synthesis and properties have not been widely reported in publicly accessible sources.

The search results did yield general information about the isoquinoline scaffold, which is a key structural component of many biologically active molecules. Isoquinoline and its derivatives are known to have a wide range of applications in medicinal chemistry. They form the core of many natural alkaloids with significant physiological effects and have been used as starting points for the design of new therapeutic agents.

Research into isoquinoline derivatives has explored their potential as:

Anticancer agents

Antimicrobial compounds

Antihypertensive drugs

Analgesics

Furthermore, the searches provided information on related but distinct molecules, such as IBNtxA (3-iodobenzoyl naltrexamine), which is an opioid receptor modulator. However, the structural differences between IBNtxA and "this compound" are significant, and the properties and biological activities of one cannot be extrapolated to the other.

Similarly, while the role of various isoquinoline alkaloids in the context of neurodegenerative diseases has been a subject of study, no research specifically implicating "this compound" in this area was identified.

Future Research Directions and Challenges

Exploration of Novel and Efficient Synthetic Pathways

The advancement of 4-(3-Iodobenzoyl)isoquinoline and its derivatives is contingent on the development of robust and efficient synthetic methodologies. Current strategies for creating substituted isoquinoline (B145761) libraries often involve multi-step processes. Future research should focus on pioneering more streamlined and cost-effective synthetic routes.

Key areas for exploration include:

Microwave-Assisted Organic Synthesis (MAOS): Investigating microwave-assisted variants of classical isoquinoline syntheses, such as the Bischler-Napieralski or Pictet-Spengler reactions, could dramatically reduce reaction times and improve yields for precursors of this compound. nih.gov

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility. Developing a flow-based synthesis for the target compound would be a significant step towards efficient production.

Novel Catalytic Systems: The exploration of new transition-metal catalysts or organocatalysts could open up new reaction pathways for the direct and selective functionalization of the isoquinoline core, allowing for the efficient introduction of the 3-iodobenzoyl group.

Library-Oriented Synthesis: A highly efficient route to C1- and C4-substituted isoquinolines involves the preparation and activation of isoquinolin-1(2H)-ones. nih.gov Adapting this strategy could enable the rapid generation of a library of analogues based on the this compound scaffold for structure-activity relationship (SAR) studies. nih.gov Researchers have also reported new methods for preparing the 3,4-dihydroisoquinolin-1(2H)-one skeleton, a key structure in many biologically active molecules, which could be adapted for creating precursors. researchgate.net

Discovery and Validation of New Biological Targets

The isoquinoline ring is a "privileged structure" in medicinal chemistry, known to interact with a diverse range of biological targets. mdpi.com While the specific targets of this compound are not yet fully elucidated, the broader isoquinoline family exhibits activities such as antitumor, antimicrobial, and antiviral effects. mdpi.comnih.gov

Future research should prioritize:

Broad-Spectrum Biological Screening: Subjecting this compound to a wide array of biological assays to identify its primary cellular and molecular targets. This could include screens for anticancer, antiviral, and enzyme inhibitory activity. nih.gov

Target Identification and Validation: Once a biological effect is observed, identifying the specific protein or pathway responsible is critical. Techniques such as affinity chromatography, proteomics, and chemical genomics screens can be employed to pinpoint the molecular target(s).

Enzyme Inhibition Studies: Given that various isoquinoline derivatives are known enzyme inhibitors, investigating the effect of this compound on kinases, proteases, or other enzyme classes is a logical step. For instance, related sulfur-containing isoquinoline analogues have been studied for their potential as dipeptidyl peptidase-IV (DPP-IV) inhibitors. mdpi.com

In Silico Target Prediction: Computational methods can be used to screen this compound against databases of known protein structures to predict potential binding interactions and guide experimental validation.

Advanced In Vivo Pharmacological Characterization and Efficacy Studies

Translating in vitro findings into a physiological context through in vivo studies is a critical step in the development pipeline. Such studies are essential to understand the compound's behavior in a whole organism.

Key research objectives include:

Pharmacokinetic Profiling: Determining the absorption, distribution, metabolism, and excretion (ADME) properties of this compound in animal models. The presence of the iodine atom allows for the potential synthesis of a radioiodinated version (e.g., using Iodine-125 or Iodine-131), which could be invaluable for biodistribution and imaging studies. mdpi.com

Efficacy in Disease Models: Once a promising biological activity and target are identified, the efficacy of this compound must be tested in relevant animal models of disease. For example, if it shows anticancer potential in vitro, its ability to inhibit tumor growth would be assessed in vivo, similar to studies conducted on other novel isoquinoline-based antiproliferative agents. nih.gov

Metabolite Identification: Understanding how the compound is metabolized is crucial. Identifying the major metabolites will help in assessing their potential activity and toxicity.

Preliminary Safety Assessment: While comprehensive toxicology is a later-stage concern, initial in vivo studies should monitor for any overt signs of toxicity to establish a preliminary therapeutic window.

Development of Highly Selective and Potent Analogues for Specific Applications

The initial structure of this compound serves as a starting point. The development of analogues through medicinal chemistry is aimed at optimizing its properties for a specific application.

Future efforts should concentrate on:

Structure-Activity Relationship (SAR) Studies: Systematically modifying the structure of this compound and assessing how these changes affect its biological activity. This involves altering substituents on both the isoquinoline ring and the benzoyl moiety.

Enhancing Potency: Research on other isoquinoline derivatives has shown that modifications like fluorination or methylation can synergistically enhance potency. nih.gov Similar strategies could be applied to the this compound scaffold to develop analogues with low nanomolar efficacy. nih.gov

Improving Selectivity: The goal is to design analogues that interact strongly with the desired target while having minimal affinity for other proteins, thereby reducing the potential for off-target effects.

Optimizing Physicochemical Properties: Analogue development should also aim to improve drug-like properties, such as solubility and membrane permeability, which are critical for bioavailability.

Addressing Challenges Related to Specificity and Potential Off-Target Effects

A major hurdle in drug development is ensuring that a compound acts specifically on its intended target. Off-target effects, where a molecule interacts with unintended proteins, can lead to unwanted side effects or toxicity. nih.govdovepress.com

Key challenges and research directions include:

Comprehensive Off-Target Profiling: Screening this compound and its most promising analogues against a panel of receptors, enzymes, and ion channels to identify potential off-target interactions early in the development process.

Structural Biology: Obtaining the crystal structure of the compound bound to its primary target can provide insights into the specific interactions that govern binding. This information is invaluable for designing more selective analogues.

Computational Prediction of Off-Targets: Using in silico tools to predict potential off-target interactions based on structural homology to known targets. This can help prioritize which experimental off-target assays to run.

Engineering for Specificity: If off-target effects are identified, medicinal chemistry efforts can be directed to modify the compound's structure to eliminate the unwanted interactions while preserving on-target activity. This is a common strategy used to improve the safety profile of therapeutic candidates. nih.govmdpi.com

Application of Artificial Intelligence and Machine Learning in Compound Design and Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating timelines and improving the quality of candidate compounds. mdpi.comnih.gov

The application of these technologies to the this compound project would involve:

De Novo Design: Using generative AI models to design novel isoquinoline-based analogues with desired properties. mit.edu These models can explore a vast chemical space to propose entirely new structures that chemists can then synthesize and test. mit.edu

Predictive Modeling: Training ML models on existing data to predict the biological activity, physicochemical properties, and potential toxicity of newly designed analogues. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest probability of success. nih.govnih.gov

Synthesis Planning: AI tools can assist chemists by proposing efficient synthetic routes for target molecules, potentially identifying more cost-effective or higher-yielding pathways. mit.edudoaj.org

High-Throughput Virtual Screening: Employing ML algorithms to rapidly screen large virtual libraries of compounds to identify those most likely to be active against a specific target, thereby focusing laboratory efforts on the most promising candidates. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。